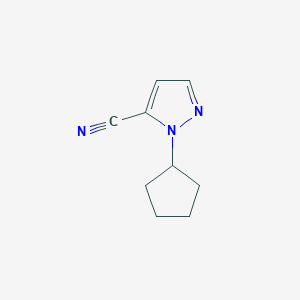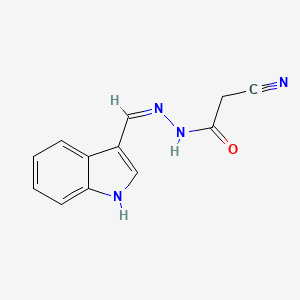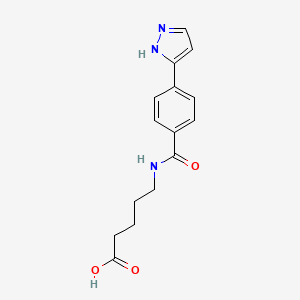
4-Nitrophenyl 4-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-butoxybenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-butoxybenzoate typically involves the esterification reaction between 4-nitrophenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-butoxybenzoic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 4-Aminophenyl 4-butoxybenzoate.
Substitution: Various substituted phenyl butoxybenzoates depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and 4-butoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Nitrophenyl 4-butoxybenzoate is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is utilized to study the interactions between esters and biological molecules. It is also employed in the development of biosensors for detecting esterases.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and antioxidant properties. It is also used in drug delivery systems to study the release kinetics of ester-linked prodrugs.
Industry: this compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules. It is also used in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-butoxybenzoate primarily involves its interaction with enzymes and other biological molecules. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of 4-nitrophenol and 4-butoxybenzoic acid. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl acetate: Similar ester compound with an acetate group instead of a butoxybenzoate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a butoxybenzoate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a butoxybenzoate group.
Uniqueness: 4-Nitrophenyl 4-butoxybenzoate is unique due to the presence of both a nitro group and a butoxybenzoate moiety. This combination imparts distinct chemical properties, such as its reactivity towards nucleophiles and its potential for reduction. The compound’s structure also allows for specific interactions with biological molecules, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
56240-75-6 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C17H17NO5/c1-2-3-12-22-15-8-4-13(5-9-15)17(19)23-16-10-6-14(7-11-16)18(20)21/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
UYQYNEQXRXDXCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
